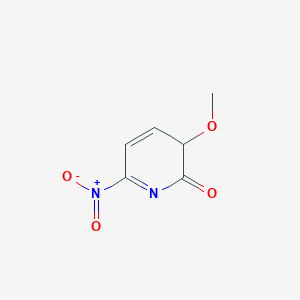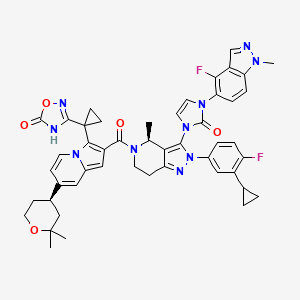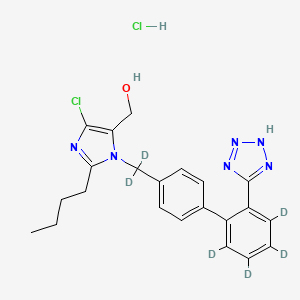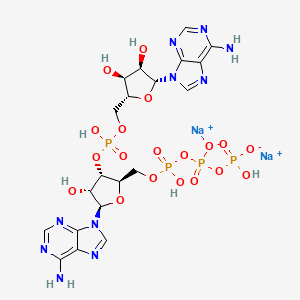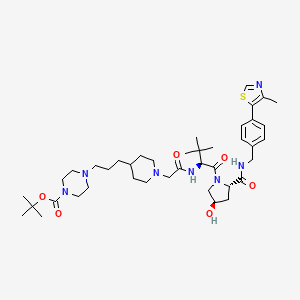
E3 ligase Ligand-Linker Conjugate 32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand-Linker Conjugate 32 is a compound that plays a crucial role in the field of targeted protein degradation. It is part of the proteolysis-targeting chimera (PROTAC) technology, which involves a ligand for the E3 ubiquitin ligase and a linker. This compound is designed to recruit the von Hippel-Lindau (VHL) protein, facilitating the degradation of target proteins through the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 32 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The ligand, often based on the VHL ligand (S,R,S)-AHPC, is synthesized through a series of organic reactions, including amide bond formation and esterification . The linker is typically a polyethylene glycol (PEG)-based molecule, which is attached to the ligand through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand-Linker Conjugate 32 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The linker is attached to the ligand through a nucleophilic substitution reaction.
Amide Bond Formation: This reaction is crucial for attaching the ligand to the linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for amide bond formation.
N-Hydroxysuccinimide (NHS): Facilitates esterification reactions.
Major Products Formed
The major product formed from these reactions is the this compound, which is a bifunctional molecule capable of recruiting the VHL protein and facilitating the degradation of target proteins .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand-Linker Conjugate 32 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of E3 ligase Ligand-Linker Conjugate 32 involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This complex facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome . The process involves the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule, leading to the polyubiquitination and subsequent degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to E3 ligase Ligand-Linker Conjugate 32 include:
Cereblon (CRBN) Ligand-Linker Conjugates: Used in PROTAC technology for targeted protein degradation.
Mouse Double Minute 2 homolog (MDM2) Ligand-Linker Conjugates: Another class of E3 ligase ligands used in PROTACs.
Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: Utilized in the development of protein degraders.
Uniqueness
This compound is unique due to its high affinity for the VHL protein and its ability to facilitate the degradation of a wide range of target proteins. This makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C41H63N7O6S |
|---|---|
Molekulargewicht |
782.0 g/mol |
IUPAC-Name |
tert-butyl 4-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C41H63N7O6S/c1-28-35(55-27-43-28)31-12-10-30(11-13-31)24-42-37(51)33-23-32(49)25-48(33)38(52)36(40(2,3)4)44-34(50)26-46-17-14-29(15-18-46)9-8-16-45-19-21-47(22-20-45)39(53)54-41(5,6)7/h10-13,27,29,32-33,36,49H,8-9,14-26H2,1-7H3,(H,42,51)(H,44,50)/t32-,33+,36-/m1/s1 |
InChI-Schlüssel |
FTIILQZPKGSUJZ-RWTOGVPBSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


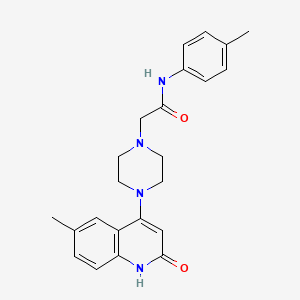
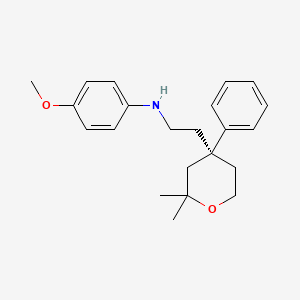
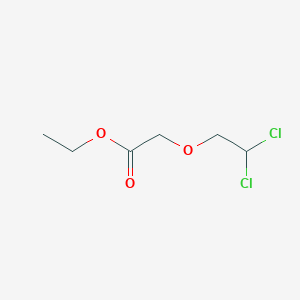

![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)
